molecular formula C26H24FN5O3 B2428046 Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251682-27-5

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2428046
M. Wt: 473.508
InChI Key: IIIGDJLZZOTYIO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Dopamine D4 Receptor Imaging Agents : A study by Hai (2002) discusses the synthesis of a novel, high-affinity, and selective ligand for the dopamine D4 receptor. This ligand is structurally related to Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate and demonstrates the potential for synthesizing labeled compounds for imaging applications (Tian Hai, 2002).

  • Crystal Structure Analysis : Ullah and Altaf (2014) prepared and analyzed the crystal structures of compounds structurally related to the mentioned chemical, providing insights into their molecular configurations and potential interactions (N. Ullah & M. Altaf, 2014).

  • Comparative Structure Study : Another study by Ullah and Stoeckli-Evans (2021) compared the structure of a related compound to a fluorinated analogue, highlighting the significance of fluorination in modifying chemical properties (N. Ullah & H. Stoeckli-Evans, 2021).

Radiosynthesis and Imaging Applications

  • Radiosynthesis for Dopamine D4 Receptor Imaging : Tian Hai-Bin et al. (2003) conducted a study on the radiosynthesis of a compound similar to Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate. This research is crucial for developing positron emission tomography (PET) ligands for studying dopamine D4 receptors in vivo (Tian Hai-Bin et al., 2003).

Molecular Docking and Enzyme Inhibition Studies

  • In Silico Analysis for Enzyme Inhibition : Sabbagh and Murad (2015) conducted an in silico analysis of fluoroquinolones, including compounds structurally related to the mentioned chemical, for their inhibitory action against DNA gyrase of Staphylococcus aureus. This study contributes to the understanding of potential antimicrobial applications (G. Sabbagh & T. Murad, 2015).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have any more specific questions, feel free to ask!


properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-35-25(34)19-7-10-21-22(16-19)29-26(32(24(21)33)17-18-5-8-20(27)9-6-18)31-14-12-30(13-15-31)23-4-2-3-11-28-23/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIGDJLZZOTYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

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